molecular formula C12H13NO3 B3385217 1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 618070-29-4

1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B3385217
M. Wt: 219.24 g/mol
InChI Key: BQAYIKBVMPQAFU-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.500 g, 2.94 mmol) and 1-(4-aminophenyl)ethanone (1.19 g, 1.19 mmol) in ethanol (3 mL). 2-oxo-1-p-tolylpyrrolidine-3-carboxylic acid 0.644 g (quantitative) was obtained as a bright yellow solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)[O:9][C:8](=[O:10])[C:5]2([CH2:7][CH2:6]2)[C:4](=[O:11])O1.[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([C:20](=O)C)=[CH:16][CH:15]=1>C(O)C>[O:11]=[C:4]1[CH:5]([C:8]([OH:9])=[O:10])[CH2:7][CH2:6][N:13]1[C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1(OC(C2(CC2)C(O1)=O)=O)C
Step Two
Name
Quantity
1.19 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CCC1C(=O)O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.644 g
YIELD: CALCULATEDPERCENTYIELD 246.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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